{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate
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Overview
Description
{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a carbamoyl group, and a chlorobenzoate moiety. It is used in a variety of applications due to its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate typically involves the reaction of 3-chlorobenzoic acid with {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification processes like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or carbamates.
Scientific Research Applications
{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate
- {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate
- {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-bromobenzoate
Uniqueness
{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and chlorobenzoate groups enhances its reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c18-14-6-4-12(5-7-14)8-9-20-16(21)11-23-17(22)13-2-1-3-15(19)10-13/h1-7,10H,8-9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYYARNZRNKHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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